ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate
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Description
Ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and benzimidazole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of action
The mode of action of these compounds can vary widely, depending on their specific targets. Some might inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME properties of these compounds can vary widely, depending on their specific structures. Some might be well absorbed and extensively metabolized, while others might have poor bioavailability .
Result of action
The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and modes of action. Some might induce cell death, while others might alter cell signaling or metabolic processes .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Biological Activity
Ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core linked to a furan and benzimidazole moiety, which are known for their diverse biological activities. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT-116 | 6.2 | Apoptosis induction |
Compound B | T47D | 27.3 | Cell cycle arrest |
Ethyl Compound | TBD | TBD | TBD |
Neuropharmacological Effects
The piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression.
Case Study: Piperazine Derivatives in CNS Disorders
A study evaluated the effects of several piperazine derivatives on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects at specific dosages, suggesting that this compound could exhibit similar properties.
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has been explored in various studies. These compounds often demonstrate efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Related Compounds
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | E. coli | 32 μg/mL |
Compound D | S. aureus | 16 μg/mL |
Ethyl Compound | TBD | TBD |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Apoptosis Induction : Similar compounds have shown to activate caspases leading to programmed cell death.
- Receptor Modulation : Interaction with serotonin and dopamine receptors may influence mood regulation and cognitive functions.
- Enzyme Inhibition : Some derivatives inhibit enzymes like acetylcholinesterase, which could have implications for neurodegenerative diseases.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-2-28-21(27)26-11-9-25(10-12-26)19-8-7-16(29-19)13-15(14-22)20-23-17-5-3-4-6-18(17)24-20/h3-8,13H,2,9-12H2,1H3,(H,23,24)/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMPIADHBMYEDM-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.